molecular formula C12H23N3O3 B6144298 tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate CAS No. 671212-37-6

tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate

Cat. No.: B6144298
CAS No.: 671212-37-6
M. Wt: 257.33 g/mol
InChI Key: ZCJYGHLUISNQNT-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl group, a piperazine ring, and a carbamate functional group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then methylated using methyl iodide to introduce the N-methyl group.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.

  • Reduction: The carbamate group can be reduced to form the corresponding amine.

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed:

  • Oxidation: Tert-butyl alcohol

  • Reduction: Piperazine derivative

  • Substitution: Various substituted piperazines

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in multi-step synthetic routes.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It has been investigated for its potential use in treating various diseases, including neurological disorders and cardiovascular conditions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its versatility and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism by which tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Piperazine derivatives

  • Carbamate esters

  • Tert-butyl compounds

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-oxo-2-piperazin-1-ylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)14(4)9-10(16)15-7-5-13-6-8-15/h13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJYGHLUISNQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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